Sinensetin
Overview
Description
Sinensetin is a plant-derived polymethoxylated flavonoid found in Orthosiphon aristatus var. aristatus and several citrus fruits . It has been found to possess strong anticancer activities and a variety of other pharmacological benefits with minimal toxicity .
Synthesis Analysis
In a study, the possible metabolites of Sinensetin were synthesized, and all five mono-demethylated metabolites were successfully identified via ultraperformance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) analysis in rats fed with 100 mg/ (kg·bw) Sin .Molecular Structure Analysis
Sinensetin is a pentamethoxyflavone that is flavone substituted by methoxy groups at positions 5, 6, 7, 3’ and 4’ respectively .Chemical Reactions Analysis
While there is limited information available on the chemical reactions of Sinensetin, it has been found to possess a variety of pharmacological activities, suggesting that it may interact with various biological targets .Physical And Chemical Properties Analysis
Sinensetin has a molecular formula of C20H20O7 and a molecular weight of 372.4 g/mol . It has a density of 1.244±0.06 g/cm3 (Predicted), a melting point of 174-176°C, a boiling point of 547.8±50.0 °C (Predicted), and a flashing point of 240.6°C .Scientific Research Applications
Anticancer Activities
Sinensetin, a polymethoxylated flavonoid, exhibits significant anticancer activities. It has demonstrated strong anticancer effects in various studies. For instance, sinensetin was found to significantly impede the proliferation of human T-cell lymphoma Jurkat cells, triggering apoptosis and autophagy. This process involves the activation of the reactive oxygen species/c-Jun N-terminal kinase signaling pathway and inhibition of the Akt/mTOR signaling pathways (Tan et al., 2019). Similarly, sinensetin induced apoptosis and autophagy in hepatocellular carcinoma HepG2 cells via the p53-related AMPK/mTOR signaling pathway (Kim et al., 2020). Moreover, sinensetin suppressed angiogenesis in liver cancer by targeting the VEGF/VEGFR2/AKT signaling pathway (Li et al., 2022).
Anti-Obesity and Lipid Metabolism
Studies have shown that sinensetin affects lipid metabolism, suggesting its potential as a natural agent for preventing or improving obesity. For example, sinensetin decreased the expression of sterol regulatory element-binding protein 1c (SREBP1c) in mature 3T3‐L1 adipocytes, suggesting its antiadipogenic property via downregulation of SREBP1c. Additionally, it increased phosphorylation of protein kinase A and hormone‐sensitive lipase, indicating lipolytic property via a cAMP‐mediated signaling pathway (Kang et al., 2013).
Neuroprotective Effects
Sinensetin has been found to have neuroprotective properties. For example, it attenuated amyloid beta-induced neurotoxicity in SH-SY5Y cells through the TLR4/NF-κB signaling pathway, suggesting its potential in treating neurodegenerative diseases (Zhi et al., 2021).
Anti-Inflammatory Properties
Sinensetin also exhibits anti-inflammatory activities. It was found to suppress inflammation triggered by influenza A virus in A549 cells by inhibiting NF-κB and MAPK signaling pathways (Li et al., 2020). Another study showed that sinensetin attenuated lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells by regulating the protein level of inhibitor κB-α (IκB-α) (Shin et al., 2012).
Vasorelaxant Effects
Sinensetin was found to have vasorelaxant effects involving the NO/sGC/cGMP pathway and potassium and calcium channels, suggesting its potential in treating hypertension (Yam et al., 2018).
Immunomodulatory Effects
Research has also highlighted the immunomodulatory effects of sinensetin. It enhanced macrophage activity and promoted the secretion of various cytokines in vitro. In mice with cyclophosphamide-induced immunosuppression, sinensetin increased body weights, organ indices, lymphocytes, and the activities of various antioxidants (Wang et al., 2022).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMNXYDUQXAUCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177626 | |
Record name | Sinensetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sinensetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sinensetin | |
CAS RN |
2306-27-6 | |
Record name | Sinensetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2306-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sinensetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinensetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,3',4'-Pentamethoxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINENSETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240LNZ51AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sinensetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 °C | |
Record name | Sinensetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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